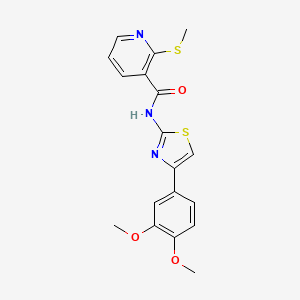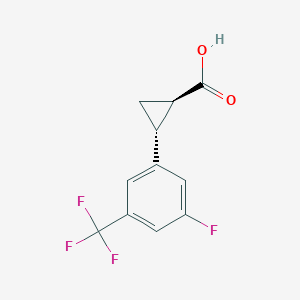![molecular formula C14H9Cl2FN2O6S B13349335 Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]- CAS No. 25299-97-2](/img/structure/B13349335.png)
Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes chloro, nitro, and sulfonyl fluoride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-nitrophenol with chloroacetyl chloride to form 2-chloro-4-nitrophenoxyacetyl chloride. This intermediate is then reacted with 2-chloro-5-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, such as dichloromethane, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl fluoride group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the chloro or nitro groups are replaced by other functional groups.
Reduction Reactions: The primary product is the corresponding amine derivative.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can disrupt biochemical pathways and is the basis for its use as an enzyme inhibitor in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro functional groups but lacks the sulfonyl fluoride group.
2-Chloro-5-nitropyridine: Contains similar chloro and nitro groups but has a pyridine ring instead of a benzene ring.
2,4-Dichloro-5-nitrophenol: Similar structure with additional chloro substitution.
Uniqueness
The uniqueness of 2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the sulfonyl fluoride group, in particular, distinguishes it from other similar compounds and enhances its utility as an enzyme inhibitor and in other specialized applications.
Propriétés
Numéro CAS |
25299-97-2 |
|---|---|
Formule moléculaire |
C14H9Cl2FN2O6S |
Poids moléculaire |
423.2 g/mol |
Nom IUPAC |
2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H9Cl2FN2O6S/c15-10-3-1-8(5-13(10)26(17,23)24)18-14(20)7-25-12-4-2-9(19(21)22)6-11(12)16/h1-6H,7H2,(H,18,20) |
Clé InChI |
VRLVOMPFQYHVSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)





